4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine
Description
Properties
IUPAC Name |
4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3/c15-11-2-1-10(7-12(11)16)13-8-18-14(19-13)9-3-5-17-6-4-9/h1-2,7-9,17H,3-6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNENSCNHBZBIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(N2)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine typically involves multi-step organic reactions
Imidazole Formation: The imidazole ring can be synthesized through a condensation reaction between glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinated benzene derivative reacts with the imidazole intermediate.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction involving a suitable diamine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds containing imidazole and piperidine moieties exhibit significant anticancer properties. A study demonstrated that derivatives of 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine showed efficacy against various cancer cell lines, including breast and lung cancer. The mechanism of action is believed to involve the inhibition of specific kinases associated with tumor growth and proliferation .
1.2 Antimicrobial Properties
The compound has also been tested for antimicrobial activity. In vitro studies revealed that it possesses potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggested that the presence of the difluorophenyl group enhances its antimicrobial efficacy .
1.3 Neurological Applications
Given its ability to cross the blood-brain barrier, 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine has been investigated for potential use in treating neurological disorders such as Alzheimer's disease. Preliminary findings indicate that it may inhibit acetylcholinesterase activity, which could lead to improved cognitive function in affected individuals .
Materials Science
2.1 Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine into polymer matrices can improve their resistance to degradation under extreme conditions .
2.2 Sensor Development
In the field of sensor technology, this compound has been explored as a potential material for developing sensors capable of detecting environmental pollutants. Its electrochemical properties make it suitable for applications in electrochemical sensors designed to monitor heavy metal ions in water sources .
Analytical Chemistry
3.1 Spectroscopic Analysis
The compound has been extensively characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy). These analyses provide insights into its structural features and confirm the presence of functional groups critical for its biological activity .
3.2 Chromatographic Techniques
High-performance liquid chromatography (HPLC) methods have been developed for the quantitative analysis of 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine in biological samples. These methods are essential for pharmacokinetic studies aimed at understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profiles .
Case Studies
Mechanism of Action
The mechanism of action of 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. The piperidine ring provides structural flexibility, allowing the compound to adopt conformations that facilitate binding to its targets.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The primary structural variations among analogues lie in the substituents on the phenyl ring attached to the imidazole core. Key examples include:
Key Observations :
- Electron Effects : Fluorine (electronegative) and methoxy (electron-donating) substituents modulate electronic density, impacting binding interactions in biological systems .
- Lipophilicity : Dichlorophenyl derivatives (Cl > F in lipophilicity) may exhibit enhanced membrane permeability but reduced solubility .
- Positional Isomerism : The 4-fluorophenyl analogue (imidazole-4-yl vs. 2-yl) demonstrates altered steric and electronic profiles, correlating with its reported kinase inhibition .
Example :
- Compound 10 (Boc-protected difluorophenyl derivative) was synthesized via refluxing 3,4-difluorobenzaldehyde with 4-aminopiperidine-1-carboxylic acid tert-butyl ester, followed by TFA-mediated deprotection to yield Compound 11 (free piperidine) .
Commercial and Regulatory Status
- Supply Challenges : The discontinuation of 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine by CymitQuimica contrasts with the availability of dichlorophenyl and dimethoxyphenyl variants, suggesting synthesis or stability issues specific to the difluoro derivative.
- Regulatory Compliance : Impurity profiles for related piperidine APIs (e.g., 5-chloro-1-piperidinyl benzimidazolones) are documented under EP standards, emphasizing quality control requirements .
Biological Activity
The compound 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine is a novel piperidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15F2N3
- Molecular Weight : 265.29 g/mol
- CAS Number : 43650731
- Chemical Structure : The compound features a piperidine ring substituted with a 1H-imidazole moiety and a difluorophenyl group, contributing to its unique biological properties.
Pharmacological Properties
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Opioid Receptor Modulation :
- Research indicates that derivatives of piperidine can act as selective agonists for delta-opioid receptors, which are implicated in pain modulation and mood regulation. In particular, studies have shown that compounds similar to 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine exhibit anxiolytic and antidepressant-like effects in animal models .
-
Anticancer Activity :
- Piperidine derivatives are being explored for their anticancer properties. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The specific structure of 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine may enhance its interaction with cancer-related targets.
- Antimicrobial Effects :
The biological activity of 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine can be attributed to several mechanisms:
- Receptor Binding : The compound's imidazole moiety is crucial for binding to opioid receptors, facilitating its analgesic properties.
- Cytotoxicity Induction : The structural features allow for interactions with cellular pathways that lead to apoptosis in cancer cells.
- Antibacterial Mechanism : It may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.
Study 1: Anxiolytic Effects
A study evaluated the anxiolytic properties of various piperidine derivatives in rodent models using the mouse tail suspension test. Results indicated that certain derivatives, including those structurally related to 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine, significantly reduced immobility time, suggesting potential as anxiolytic agents .
Study 2: Anticancer Activity
In vitro assays demonstrated that compounds related to 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine exhibited enhanced cytotoxicity against FaDu hypopharyngeal carcinoma cells. These compounds promoted apoptosis through the activation of caspase pathways .
Data Table: Summary of Biological Activities
Q & A
Basic: How can the synthesis of 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine be optimized for yield and purity?
Methodological Answer:
- Reaction Conditions : Use tert-butyloxycarbonyl (Boc)-protected intermediates to stabilize reactive groups. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) is effective for piperidine ring liberation .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or acetonitrile to enhance purity.
- Yield Improvement : Optimize stoichiometry of imidazole-forming reagents (e.g., ammonium acetate, aldehydes) and monitor reaction progress via thin-layer chromatography (TLC).
- Validation : Confirm product identity using (e.g., imidazole proton signals at δ 7.2–7.8 ppm) and mass spectrometry (MS) .
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : , , and to resolve aromatic protons, fluorinated substituents, and piperidine ring conformation.
- X-ray Crystallography : For absolute configuration determination, as demonstrated in analogs like 4-[5-(4-fluorophenyl)-1H-imidazol-4-yl]pyridine .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for pharmacological assays).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., C-F stretches at 1100–1250 cm) .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps.
- Exposure Mitigation : In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if irritation persists .
- Waste Disposal : Collect organic waste in halogen-compatible containers due to fluorine content.
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore pharmacological activity?
Methodological Answer:
- Analog Synthesis : Introduce substituents at the imidazole C4/C5 positions (e.g., methoxy, nitro groups) or modify the piperidine ring (e.g., N-methylation) to probe steric/electronic effects .
- Biological Assays : Test analogs in kinase inhibition assays (e.g., p38 MAP kinase) using recombinant enzymes and ATP-competitive binding protocols. Compare IC values to establish SAR trends .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions in kinase targets .
Advanced: What computational strategies are effective for target identification and binding mode prediction?
Methodological Answer:
- Target Fishing : Apply cheminformatics tools (e.g., SwissTargetPrediction) to identify potential kinase or GPCR targets based on structural similarity to known inhibitors .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., in GROMACS) to assess stability of binding poses over 100-ns trajectories.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energies for fluorinated substituents to evaluate their electrostatic contributions .
Advanced: How should researchers resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Assay Validation : Standardize protocols (e.g., cell line viability, enzyme concentration) and include positive controls (e.g., SB203580 for p38 MAP kinase assays) .
- Data Triangulation : Compare results from orthogonal assays (e.g., in vitro kinase inhibition vs. cellular phosphorylation assays).
- Structural Analysis : Investigate off-target effects using proteome-wide affinity profiling (e.g., kinome-wide screening with KINOMEscan) .
- Statistical Rigor : Apply ANOVA or Tukey’s HSD test to assess significance of discrepancies between replicates or conditions .
Advanced: What strategies enhance in vivo pharmacokinetic (PK) profiling of this compound?
Methodological Answer:
- Metabolic Stability : Assess hepatic microsomal clearance (human/rat) using LC-MS/MS to quantify parent compound degradation.
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction, critical for dose adjustment .
- Blood-Brain Barrier (BBB) Penetration : Employ in situ perfusion models or PAMPA-BBB assays to predict CNS availability.
- Toxicokinetics : Monitor plasma levels and tissue distribution in rodent models via radiolabeled (e.g., ) compound administration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
